3-Benzyloxy-5-fluorobenzaldehyde

説明

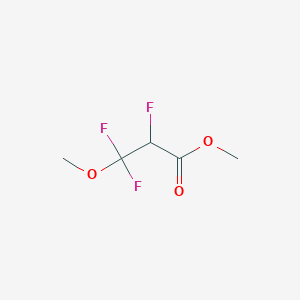

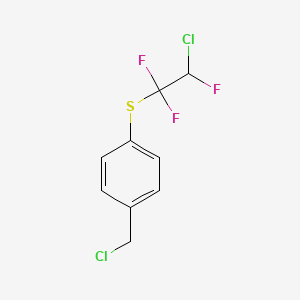

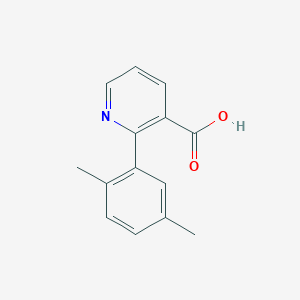

3-Benzyloxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is typically stored at temperatures between 2-8°C . and is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Benzyloxy-5-fluorobenzaldehyde is 1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzyloxy-5-fluorobenzaldehyde are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 3-Benzyloxy-5-fluorobenzaldehyde could potentially undergo similar reactions.Physical And Chemical Properties Analysis

3-Benzyloxy-5-fluorobenzaldehyde is a liquid at room temperature . It is typically stored at temperatures between 2-8°C .科学的研究の応用

Benzoxaboroles in Organic Synthesis and Biological Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for over 50 years, with most research occurring recently due to their exceptional properties. They are not only used as building blocks and protecting groups in organic synthesis but also display biological activity, being under clinical trials for various applications. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, demonstrating their versatility in both synthetic chemistry and potential therapeutic uses (Adamczyk-Woźniak et al., 2009).

Antioxidant and Anti-inflammatory Applications

The exploration into the pharmacological potential of benzofused thiazole derivatives highlights the continuous need for novel antioxidant and anti-inflammatory agents. A study focused on synthesizing and evaluating benzofused thiazole derivatives for these activities, indicating that specific compounds exhibited significant anti-inflammatory and antioxidant properties, which could provide a template for the development of new therapeutic agents (Raut et al., 2020).

Safety and Hazards

The safety information for 3-Benzyloxy-5-fluorobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

While specific future directions for 3-Benzyloxy-5-fluorobenzaldehyde are not available, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties . This suggests potential future directions in the development of antimicrobial agents.

特性

IUPAC Name |

3-fluoro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACNSTDSYXVAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-5-fluorobenzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)